molecular formula C14H10BrNO B1380022 2-Benzyloxy-6-bromobenzonitrile CAS No. 1365272-78-1

2-Benzyloxy-6-bromobenzonitrile

Cat. No.: B1380022
CAS No.: 1365272-78-1
M. Wt: 288.14 g/mol
InChI Key: QBZNMDIDJAEKDF-UHFFFAOYSA-N
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Description

“2-Benzyloxy-6-bromobenzonitrile” is a chemical compound with the molecular formula C14H10BrNO . It is used for research and development purposes.


Synthesis Analysis

The synthesis of “this compound” involves bromination of 3-hydroxybenzonitrile which yields a mixture of 2-bromo-5-hydroxybenzonitrile and 2-bromo-3-hydroxybenzonitrile. This mixture is then alkylated with benzyl bromide to yield a mixture of the benzyloxy analogs, which are separated by column chromatography .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 14 carbon atoms, 10 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom . The average mass of the molecule is 288.139 Da and the monoisotopic mass is 286.994568 Da .

Scientific Research Applications

Synthesis Applications

  • Nitrosation and Iron(III)-Catalyzed C-C Bond Cleavage : Chen et al. (2018) developed a method to prepare 2-aminobenzonitriles from 2-arylindoles, utilizing tert-butylnitrite-mediated nitrosation and sequential iron(III)-catalyzed C-C bond cleavage. This method emphasizes the capacity of 2-Benzyloxy-6-bromobenzonitrile derivatives for synthesizing benzoxazinones through intramolecular condensation, showcasing the compound's utility in generating bioactive molecules Chen et al., 2018.

  • Palladium-Catalyzed Arylation : Yin and Buchwald (2002) illustrated a general method for the intermolecular coupling of aryl halides and amides, using a Xantphos/Pd catalyst system. This research demonstrates the compound's role in forming C-N bonds, critical for pharmaceutical and material science applications Yin & Buchwald, 2002.

  • Microwave-Assisted Cyclization : Dao et al. (2018) reported the cyclization of aryl 2-bromobenzonitriles to form 6H-benzo[c]chromen-6-ones, highlighting a rapid and efficient synthetic route enabled by microwave irradiation. This underscores the importance of this compound in synthesizing cyclic compounds with potential pharmacological activities Dao et al., 2018.

Advanced Material and Chemical Research

  • Lithiation Reactions : Luliński and Zając (2008) explored the generation of lithiated benzonitriles from bromobenzonitriles, revealing the compound's utility in creating aryllithiums for further chemical transformations. This research contributes to the development of new materials and catalysts Luliński & Zając, 2008.

  • Halodeboronation Studies : Szumigala et al. (2004) developed a synthesis route for 2-bromo-3-fluorobenzonitrile, showcasing the application of this compound in halodeboronation reactions. This study provides insights into the manipulation of halogenated compounds, which are pivotal in pharmaceutical and agrochemical industries Szumigala et al., 2004.

Properties

IUPAC Name

2-bromo-6-phenylmethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO/c15-13-7-4-8-14(12(13)9-16)17-10-11-5-2-1-3-6-11/h1-8H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZNMDIDJAEKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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